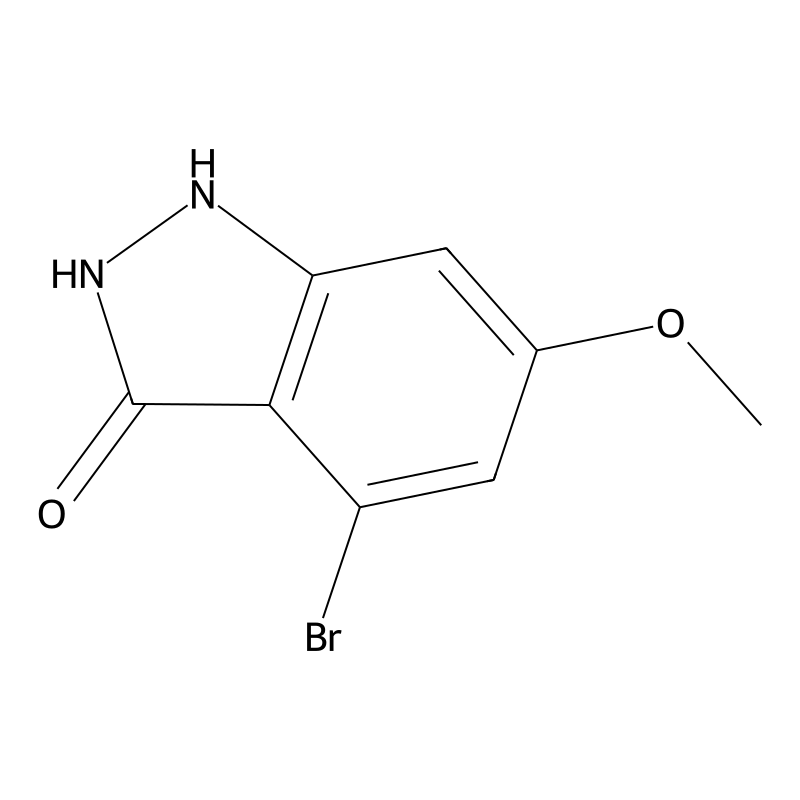

4-Bromo-6-methoxy-1H-indazol-3-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- A search for "4-Bromo-6-methoxy-1H-indazol-3-OL" on PubChem, a database of chemical information maintained by the National Institutes of Health, yielded no results ().

- A search for "4-Bromo-6-methoxy-1H-indazol-3-OL" on Google Scholar, a search engine specifically designed for scholarly literature, also produced no results.

4-Bromo-6-methoxy-1H-indazol-3-OL is a chemical compound with the molecular formula and a molecular weight of 215.06 g/mol. This compound features a bromine atom at the 4-position and a methoxy group at the 6-position of the indazole ring, which is a bicyclic structure composed of a five-membered pyrazole ring fused to a benzene ring. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation and Reduction: The compound may participate in oxidation reactions, potentially converting the hydroxyl group into a carbonyl group, or in reduction reactions to modify the indazole framework.

- Coupling Reactions: It can also engage in coupling reactions with various electrophiles, making it useful in synthetic organic chemistry .

Research indicates that 4-Bromo-6-methoxy-1H-indazol-3-OL exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its derivatives have been studied for their potential anti-inflammatory and anticancer properties. Specifically, compounds related to indazole structures have shown promise in inhibiting protein kinases involved in inflammatory pathways, suggesting therapeutic applications in treating diseases like cancer and rheumatoid arthritis .

The synthesis of 4-Bromo-6-methoxy-1H-indazol-3-OL typically involves several steps:

- Formation of Indazole: The base indazole structure can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Bromination: The introduction of the bromine atom at the 4-position can be achieved through electrophilic aromatic substitution using bromine or brominating agents.

- Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- Hydroxylation: Finally, hydroxylation at the 3-position is performed using suitable reagents like boron tribromide or by hydrolysis of corresponding precursors.

4-Bromo-6-methoxy-1H-indazol-3-OL has several applications in medicinal chemistry and pharmacology:

- Drug Development: It serves as a lead compound for developing new therapeutics targeting inflammatory diseases and cancers.

- Chemical Probes: This compound can act as a chemical probe for studying biological pathways involving indazole derivatives.

- Synthetic Intermediates: It is utilized as an intermediate in synthesizing more complex organic molecules for research purposes .

Interaction studies have revealed that 4-Bromo-6-methoxy-1H-indazol-3-OL interacts with various biological targets:

- Protein Kinases: It has been shown to inhibit specific kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival.

- Receptors: The compound may also bind to certain receptors, influencing cellular responses and potentially leading to therapeutic effects against various diseases .

Several compounds share structural similarities with 4-Bromo-6-methoxy-1H-indazol-3-OL. Here are some notable examples:

| Compound Name | CAS Number | Key Features | Similarity |

|---|---|---|---|

| 6-Methoxy-1H-indazole | 3522-07-4 | Lacks bromine substituent | 0.91 |

| 6-Bromo-1H-indazol-3-Ol | 885521-92-6 | Similar indazole structure without methoxy | 1.00 |

| 4-Bromo-6-fluoro-1H-indazol-3-Ol | 887567-85-3 | Fluorine instead of methoxy | 0.85 |

| 4-Bromoindazole | 94444-96-9 | Simplified structure without hydroxyl group | 0.83 |

| 6-Methylindazole | 15579-15-4 | Methyl substitution instead of methoxy | 0.94 |

These compounds highlight the uniqueness of 4-Bromo-6-methoxy-1H-indazol-3-Ol through its specific combination of bromine and methoxy groups, which influence its reactivity and biological activity compared to its analogs .